molecular formula C9H8F3N5O3 B8023910 5-(2,4,5-trifluorobenzyl)-1H-1,2,4-triazol-3-amine nitrate

5-(2,4,5-trifluorobenzyl)-1H-1,2,4-triazol-3-amine nitrate

Cat. No.: B8023910
M. Wt: 291.19 g/mol
InChI Key: FGLNJEFDSGAVQM-UHFFFAOYSA-N
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Description

5-(2,4,5-trifluorobenzyl)-1H-1,2,4-triazol-3-amine nitrate is a compound that features a trifluorobenzyl group attached to a triazole ring, with a nitrate counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4,5-trifluorobenzyl)-1H-1,2,4-triazol-3-amine nitrate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,4,5-trifluorobenzyl)-1H-1,2,4-triazol-3-amine nitrate can undergo various chemical reactions, including:

    Substitution Reactions: The trifluorobenzyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The triazole ring can undergo oxidation and reduction under appropriate conditions.

    Nitration: As mentioned in the synthesis, nitration is a key reaction for introducing the nitrate group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the desired this compound and various intermediates such as 2,4,5-trifluorobenzyl chloride and 5-(2,4,5-trifluorobenzyl)-1H-1,2,4-triazole.

Scientific Research Applications

5-(2,4,5-trifluorobenzyl)-1H-1,2,4-triazol-3-amine nitrate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific electronic and optical properties.

    Agrochemicals: It can be used in the synthesis of pesticides and herbicides due to its potential bioactivity.

Mechanism of Action

The mechanism of action of 5-(2,4,5-trifluorobenzyl)-1H-1,2,4-triazol-3-amine nitrate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobenzyl group can enhance the compound’s binding affinity and selectivity, while the triazole ring can modulate its electronic properties. The nitrate group may also play a role in the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4,5-trifluorobenzyl)-1H-1,2,4-triazol-3-amine nitrate is unique due to the combination of the trifluorobenzyl group, triazole ring, and nitrate group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry, materials science, and agrochemicals.

Properties

IUPAC Name

nitric acid;5-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4.HNO3/c10-5-3-7(12)6(11)1-4(5)2-8-14-9(13)16-15-8;2-1(3)4/h1,3H,2H2,(H3,13,14,15,16);(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLNJEFDSGAVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CC2=NC(=NN2)N.[N+](=O)(O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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